Bufotenin oxide

Description

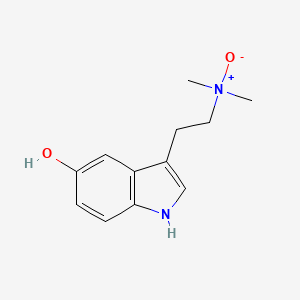

Structure

3D Structure

Properties

CAS No. |

1019-44-9 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)-N,N-dimethylethanamine oxide |

InChI |

InChI=1S/C12H16N2O2/c1-14(2,16)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 |

InChI Key |

UADOMBGQYQPICP-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)O)[O-] |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Distribution of Bufotenin Oxide

Botanical Sources and Phytochemical Analysis

Bufotenin oxide has been identified in several plant species, often alongside other tryptamine (B22526) alkaloids.

Presence and Quantification in Anadenanthera Species

Bufotenin oxide is found in the beans and fruits of trees belonging to the Anadenanthera genus. wikipedia.orgwikipedia.orgbionity.comwikipedia.org Specifically, it has been detected in the seeds of Anadenanthera colubrina and Anadenanthera peregrina. dmt-nexus.mewikipedia.org In one analysis of A. colubrina var. cebil, bufotenine (B1668041) N-oxide was present in the seeds but not detected in the pods. dmt-nexus.me Research on A. peregrina has also confirmed the presence of bufotenin N-oxide in its fruit and beans. bionity.comwikipedia.orgmyspecies.info

While specific quantification of bufotenin oxide is not always detailed, its presence alongside the major alkaloid bufotenin is a recurring finding in the phytochemical analysis of Anadenanthera seeds. samorini.it For instance, some studies have noted the presence of bufotenine, bufotenine N-oxide, DMT, and DMT-N-oxide in snuff prepared from Anadenanthera seeds. dmt-nexus.mesamorini.it

Table 1: Presence of Bufotenin Oxide in Anadenanthera Species

| Species | Plant Part | Bufotenin Oxide Presence |

|---|---|---|

| Anadenanthera colubrina | Beans, Fruit | Present wikipedia.orgwikipedia.orgwikidoc.org |

| Anadenanthera peregrina | Beans, Fruit | Present bionity.comwikipedia.orgmyspecies.info |

| Anadenanthera excelsa | Seeds | Present dmt-nexus.me |

Identification in Virola Species

The presence of bufotenin N-oxide has been chromatographically identified as a reference material in studies concerning Virola species, though it may not be a primary alkaloid in these plants. dmt-nexus.me The main psychoactive component in Virola trees is often 5-MeO-DMT, with bufotenin being a metabolite. researchgate.net

Occurrence of Related N-Oxides in Other Plant Genera

The N-oxidation of tryptamines is not limited to bufotenin. A notable example is the presence of DMT-N-oxide in Desmodium triflorum. wikipedia.org In this species, DMT-N-oxide has been found in the roots, with smaller amounts in the stems and trace levels in the leaves. wikipedia.orgdmt-nexus.me Specifically, the roots contain approximately 0.0004% DMT-N-oxide. wikipedia.org Other analyses have shown that in the stems, DMT-N-oxide constitutes 3% of the 0.008% total alkaloids (dry weight), and in the roots, it makes up 4% of the 0.01% total alkaloids (dry weight). dmt-nexus.me

The broader phenomenon of alkaloid N-oxide formation is recognized in various plant families, including the Amaryllidaceae, where N-oxides of other alkaloids have been isolated for the first time. researchgate.net These N-oxides are considered naturally occurring compounds. scilit.com In plants, nitric oxide (NO), a related signaling molecule, is produced through various enzymatic and non-enzymatic pathways. mdpi.comfrontiersin.orgnih.gov

Zoological Secretions and Tissues

Bufotenin oxide has also been detected in the animal kingdom, particularly in the secretions of certain amphibians.

Detection in Amphibian Secretions (e.g., Bufo genus, "Chansu")

The traditional Chinese medicine "Chansu," derived from the skin secretions of toads, has been found to contain bufotenin N-oxide. nih.gov This preparation is made from the venom of toads from the Bufo genus. wikidoc.org Analysis of Chansu has identified several indolealkylamines, including bufotenine, bufotenidine, serotonin (B10506), and bufotenine N-oxide. nih.gov The venom of various Bufo species contains bufotoxins, which include bufotenin and other related compounds. wikidoc.orgiceers.org While bufotenin is a known constituent of these secretions, the presence of its N-oxide derivative highlights the metabolic processes occurring within these amphibians. nih.gov

Mycology and Fungal Presence

Bufotenin oxide has been identified in certain species of fungi, particularly within the Amanita genus. Chromatographic analysis has confirmed its presence in Amanita citrina and Amanita porphyria. dmt-nexus.mesamorini.it In A. citrina, bufotenine-N-oxide was found at concentrations of 300-600 mg/kg of the dry weight, alongside bufotenine and serotonin. samorini.it

Biosynthesis and Biotransformation of Bufotenin Oxide

Enzymatic N-Oxidation Pathways

The conversion of bufotenin to its N-oxide is an enzymatic process, primarily involving oxidative enzymes that act on tryptamines.

The enzymatic N-oxidation of tryptamines is a significant metabolic route. The primary enzymes responsible belong to two major families: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net Both FMOs and CYPs are membrane-bound oxygenases located in the endoplasmic reticulum that utilize NADPH as a cofactor to oxygenate their substrates. researchgate.net

FMOs, particularly the FMO3 isoform which is predominant in the adult human liver, are known to oxygenate soft nucleophiles, such as the nitrogen atom in tertiary amines. nih.govuni-saarland.deplos.org FMOs typically convert lipophilic tertiary amines into more stable, polar, and readily excretable N-oxide metabolites. jbclinpharm.orgjbclinpharm.org Studies on N,N-dimethyltryptamine (DMT) have shown that it is oxidized to DMT-N-oxide (DMT-NO). researchgate.net FMO3 has been identified as a key enzyme in the N-oxygenation of certain drugs of abuse, with a calculated contribution of 50% to the formation of DMT N-oxide. uni-saarland.de

Given that bufotenin (5-hydroxy-N,N-dimethyltryptamine) is a structural analogue of DMT and 5-MeO-DMT, it follows a similar metabolic fate involving N-oxidation. taylorandfrancis.com The primary proposed route is the direct enzymatic oxidation of the tertiary amine nitrogen of bufotenin to yield bufotenin oxide. This conversion increases the polarity of the molecule, which is a common step in the detoxification and elimination of xenobiotics. The detection of bufotenin N-oxide has been noted in spectroscopic studies, confirming its existence as a metabolite. acs.org

In Vivo Metabolic Fates and Interconversion Dynamics

Once formed, bufotenin oxide is part of a dynamic system that includes potential reduction back to its parent compound and interaction with other metabolic pathways.

A significant aspect of tertiary amine N-oxide metabolism is the potential for in vivo retro-reduction to the parent amine. jbclinpharm.orgacs.org This process has been documented for various N-oxides, where they can act as a prodrug or a metabolic reservoir, being converted back to the tertiary amine. acs.orgnih.gov This reduction can be mediated by several enzyme systems, including cytochrome P450 enzymes and potentially hemoglobin. jbclinpharm.orgjbclinpharm.orgresearchgate.net This interconversion between bufotenin and bufotenin oxide could effectively prolong the presence of bufotenin in the body by creating a metabolic cycle. jbclinpharm.org

The metabolic network for bufotenin is complex, involving more than just the interconversion with its N-oxide. Bufotenin itself is subject to several other key metabolic transformations.

Deamination: A major pathway for bufotenin metabolism is oxidative deamination, catalyzed primarily by Monoamine Oxidase A (MAO-A). researchgate.netacs.orgwikipedia.org This reaction converts bufotenin to 5-hydroxyindoleacetaldehyde, which is subsequently oxidized to 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite also found in serotonin (B10506) metabolism. acs.orgwikipedia.org Following intravenous administration in humans, a significant portion of bufotenin is excreted as 5-HIAA. wikipedia.org

Conjugation: Due to the presence of a phenolic hydroxyl group at the 5-position, bufotenin and its metabolites can undergo Phase II conjugation reactions. These include glucuronidation and sulfation, which attach glucuronic acid or a sulfate (B86663) group, respectively, to the molecule. wikipedia.orgupf.edu This process significantly increases water solubility and facilitates excretion. upf.edunih.gov For example, 5-hydroxy-N,N-dimethyltryptamine glucuronide has been identified as a metabolite in rats. nih.gov The potential for bufotenin-O-sulfate formation has also been considered. uniklinik-freiburg.de

Data Tables

Table 1: Enzymes in Tryptamine (B22526) Metabolism

| Enzyme Family | Specific Enzyme (example) | Substrate (example) | Primary Reaction |

|---|---|---|---|

| Flavin-Containing Monooxygenase (FMO) | FMO3 | DMT, 5-MeO-DMT | N-Oxidation |

| Cytochrome P450 (CYP) | CYP2D6 | 5-MeO-DMT | O-Demethylation |

Table 2: Key Metabolites in the Bufotenin Metabolic Cycle

| Metabolite Name | Parent Compound | Metabolic Pathway |

|---|---|---|

| Bufotenin oxide | Bufotenin | N-Oxidation |

| 5-Hydroxyindoleacetic acid (5-HIAA) | Bufotenin | Deamination & Oxidation |

| Bufotenin-O-glucuronide | Bufotenin | Glucuronidation |

Table 3: Compound Names Mentioned in Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| 5-Hydroxy-N,N-dimethyltryptamine | Bufotenin, 5-HO-DMT |

| Bufotenin N'-oxide | Bufotenin oxide |

| N,N-Dimethyltryptamine | DMT |

| N,N-Dimethyltryptamine N-oxide | DMT-NO |

| 5-Methoxy-N,N-dimethyltryptamine | 5-MeO-DMT |

| 5-Hydroxyindoleacetic acid | 5-HIAA |

Synthetic Methodologies for Bufotenin Oxide

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of bufotenin oxide. These can range from direct conversion of its immediate precursor, bufotenin, to more complex routes starting from basic indole (B1671886) structures.

Direct Oxidation Reactions (e.g., utilizing hydrogen peroxide)

The most straightforward chemical method for preparing bufotenin oxide is through the direct oxidation of its parent compound, bufotenin (5-hydroxy-N,N-dimethyltryptamine). dmt-nexus.me This transformation specifically targets the tertiary amine of the ethylamine (B1201723) side chain, converting it to an N-oxide.

A common and accessible oxidizing agent for this purpose is hydrogen peroxide (H₂O₂). dmt-nexus.me The reaction involves treating bufotenin with hydrogen peroxide, which selectively oxidizes the nitrogen atom of the dimethylamino group without significantly affecting the hydroxylated indole ring. While effective, direct oxidation of complex molecules like indoles can sometimes lack high selectivity, potentially leading to mixed oxidation products at various positions on the indole ring. google.com The N-oxide can be converted back to bufotenin through reduction, for instance, by using zinc in an acetic acid solution. dmt-nexus.me Other oxidizing agents, such as iron(III) (FeIII), have been used to study the oxidation of bufotenin, although these can lead to different products like dimers. nih.gov

Multistep Synthetic Routes from Indole Precursors

Synthesizing bufotenin oxide from fundamental indole precursors is a more complex but versatile approach. This strategy involves first constructing the bufotenin molecule, which is then oxidized in a final step. The synthesis of bufotenin itself was first reported by Hoshino and Shimodaira in 1935. wikipedia.orgresearchgate.net Later, improved multi-step syntheses were developed. acs.org

A representative multistep route might begin with a protected 5-hydroxyindole, such as 5-benzyloxyindole. The synthesis proceeds through several key transformations:

Introduction of the Side Chain : A common method is the Mannich reaction to introduce a dimethylaminomethyl group at the C3 position, followed by reaction with a cyanide salt and subsequent reduction to form the two-carbon ethylamine side chain. An alternative is the Speeter-Anthony tryptamine (B22526) synthesis. nih.gov

Formation of the Tryptamine : The intermediate is converted into the N,N-dimethyltryptamine structure.

Deprotection : The protecting group on the 5-position hydroxyl (e.g., a benzyl (B1604629) group) is removed via hydrogenolysis to yield bufotenin. researchgate.net

Final Oxidation : The resulting bufotenin is oxidized to bufotenin oxide using an appropriate oxidizing agent like hydrogen peroxide, as described in the direct oxidation method. dmt-nexus.me

This multistep approach allows for greater control and the potential to introduce modifications at various points in the molecular scaffold.

Table 1: Overview of Chemical Synthesis Reactions for Bufotenin Oxide This table is interactive. You can sort and filter the data.

| Reaction Type | Precursor(s) | Key Reagents/Steps | Final Product | Reference(s) |

|---|---|---|---|---|

| Direct Oxidation | Bufotenin | Hydrogen Peroxide (H₂O₂) | Bufotenin oxide | dmt-nexus.me |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of biological catalysts with the practicality of chemical reactions to create efficient and selective synthetic routes. While a dedicated chemoenzymatic route for bufotenin oxide is not extensively documented, the synthesis of related tryptamines provides a clear blueprint for such a strategy. ugent.beresearchgate.net The biosynthesis of psychoactive alkaloids from fungi and other natural sources has identified a host of enzymes that can be repurposed for these syntheses. nih.govnih.govresearchgate.net

A potential chemoenzymatic pathway could involve the following steps:

Enzymatic Decarboxylation : The synthesis could start with 5-hydroxy-L-tryptophan. An enzyme, such as a tryptophan decarboxylase (like PsiD from psilocybin-producing mushrooms), could be used to selectively remove the carboxyl group, yielding 5-hydroxytryptamine (serotonin). researchgate.net

Enzymatic N-Methylation : A specific N-methyltransferase enzyme, such as the recently identified RmNMT from the cane toad (Rhinella marina), could then be used to perform the double methylation of the primary amine to yield bufotenin. researchgate.net

Chemical Oxidation : The final step would be the chemical oxidation of the enzymatically produced bufotenin to bufotenin oxide, using a reagent like hydrogen peroxide. dmt-nexus.me

This hybrid approach leverages the high selectivity of enzymes to construct the core bufotenin molecule under mild conditions, avoiding the need for protecting groups and potentially toxic reagents often used in purely chemical syntheses. nih.gov

Development of Isotopically Labeled Analogues for Research Purposes

Isotopically labeled compounds are indispensable tools in modern research, particularly for metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. iaea.orgscience.gov The synthesis of labeled bufotenin oxide relies on first preparing an isotopically labeled version of its precursor, bufotenin.

Several strategies have been employed to create labeled bufotenin analogues:

Deuterium Labeling : A synthesis of deuterium-labeled bufotenine (B1668041) has been reported. researchgate.net The Batcho-Leimgruber indole synthesis was used to create 3-(2-dimethylamino-[2H4]-ethyl)-1H-indol-5-ol, where four hydrogen atoms on the ethylamine side chain are replaced with deuterium. This labeled bufotenin can then be oxidized to produce deuterium-labeled bufotenin oxide.

Carbon-11 Labeling : For applications in Positron Emission Tomography (PET) imaging, which allows for the visualization of biochemical processes in vivo, bufotenine has been labeled with the short-lived positron-emitting isotope carbon-11. nih.gov This typically involves introducing [¹¹C]methyl iodide in the final methylation step of the synthesis. The resulting [¹¹C]bufotenine is a direct precursor for [¹¹C]bufotenin oxide.

These labeled analogues are critical for accurately tracing the distribution and metabolic fate of the compound in biological systems and for providing precise quantification in analytical assays. science.govnih.gov

Table 2: Summary of Isotopically Labeled Bufotenin Precursors This table is interactive. You can sort and filter the data.

| Isotope | Labeled Precursor | Synthetic Strategy Mentioned | Research Application | Reference(s) |

|---|---|---|---|---|

| Deuterium (²H or D) | Bufotenine-d₄ | Batcho-Leimgruber indole synthesis | Internal standard for GC-MS assays | researchgate.net |

| Carbon-11 (¹¹C) | [¹¹C]Bufotenine | Methylation with [¹¹C]methyl iodide | PET imaging studies | nih.gov |

Advanced Analytical Characterization of Bufotenin Oxide

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is a cornerstone for probing the molecular structure and dynamics of bufotenin oxide. These methods provide detailed information about the molecule's atomic composition, bond vibrations, and electronic environment.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for the detection of trace amounts of analytes. csic.es For tryptamine (B22526) derivatives like bufotenine (B1668041), SERS provides a vibrational fingerprint, allowing for detailed molecular and conformational analysis. acs.org The technique involves adsorbing the target molecule onto a plasmonic metal surface, typically silver (Ag) or gold (Au) nanoparticles, which dramatically enhances the Raman scattering signal and quenches background fluorescence. researchgate.net

The application of SERS to bufotenin oxide allows for the study of its interaction with the metal surface, which can provide insights into the molecule's orientation and conformation. acs.org Different SERS spectral profiles can be obtained by varying experimental conditions such as pH and the type of nanoparticle substrate used. csic.esacs.org For instance, studies on the closely related compound bufotenine have shown that at different pH levels, the molecule's ionization state changes, affecting its affinity for the silver surface and resulting in distinct SERS spectra. csic.es The ionized forms, which would be relevant for the zwitterionic N-oxide, tend to show a higher affinity for the silver nanoparticles, leading to greater signal enhancement. csic.es This sensitivity makes SERS a powerful tool for both detecting bufotenin oxide and probing its structural conformation. nih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict the vibrational and electronic properties of molecules. acs.org In the analysis of bufotenin oxide, DFT calculations are an indispensable complement to experimental spectroscopic data, particularly from Raman and SERS. nih.gov By creating a theoretical model of the molecule, DFT can be used to calculate its optimized geometry and predict its vibrational frequencies (Raman bands). acs.orgresearchgate.net

These theoretical predictions are then compared with experimental Raman and SERS spectra to verify band assignments and gain a deeper understanding of the molecule's vibrational characteristics. acs.org For example, a study on bufotenine integrated DFT calculations to confirm the assignments of Raman bands observed in its SERS spectra, attributing specific peaks to vibrations of the indole (B1671886) ring and the alkyl side chain. acs.orgresearchgate.net This integrated approach, combining the sensitivity of SERS with the predictive power of DFT, establishes an innovative and accurate method for the characterization and identification of controlled substances like bufotenin and its derivatives. nih.govacs.org DFT is also used to investigate the electronic structure of transition metal oxides and other complex systems. aps.orgarxiv.org

| Experimental SERS Band (cm⁻¹) | Calculated DFT Band (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|---|

| ~760 | ~758 | Indole ring breathing | acs.org |

| ~850 | ~845 | C-H out-of-plane bending | acs.org |

| ~1350 | ~1348 | ν(ring) coupled with δ(CH₂, CH₃) | acs.orgresearchgate.net |

| ~1580 | ~1577 | Indole ring stretching | acs.org |

Note: This table is illustrative, based on data for the parent compound bufotenine, demonstrating the complementary use of SERS and DFT.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. For bufotenin oxide, ¹H and ¹³C NMR are crucial for confirming the presence and chemical environment of the N-oxide functional group. The oxidation of the tertiary amine nitrogen to an N-oxide introduces characteristic changes in the NMR spectrum.

The presence of the oxygen atom causes a significant downfield shift for the protons and carbons of the N,N-dimethyl group compared to the parent amine. This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide moiety. Furthermore, ¹⁵N NMR spectroscopy, although less common due to the low natural abundance of the ¹⁵N isotope, can provide direct evidence of the N-oxide. mdpi.com The chemical shift of the nitrogen atom in an N-oxide is substantially different from that in a tertiary amine, making its identification unambiguous. mdpi.com Complete spectral assignments using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the definitive structural characterization of tryptamine N-oxides. researchgate.net

Chromatographic and Separation Science Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of bufotenin oxide from complex mixtures. biomedpharmajournal.org These methods exploit differences in the chemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical method for the identification of volatile and semi-volatile compounds. wikipedia.org The technique separates components of a mixture in the gas phase using a chromatography column before detecting them with a mass spectrometer. 6-napse.com For the analysis of bufotenin oxide, a derivatization step is often required to increase its volatility and thermal stability, as the N-oxide group itself can be thermally labile.

Once in the mass spectrometer, the molecule is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. wikipedia.org This fragmentation pattern allows for positive identification by comparing it to reference spectra in a database. GC-MS is highly specific and can be used to confirm the presence of bufotenin oxide in biological or forensic samples. nih.govnih.gov It is also an effective tool for assessing the purity of a synthesized or isolated sample by detecting and identifying any potential impurities or degradation products. 6-napse.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying compounds in a liquid mixture. openaccessjournals.com It is particularly well-suited for the analysis of polar, non-volatile, or thermally unstable compounds like bufotenin oxide, which may be challenging to analyze by GC-MS without derivatization. biomedpharmajournal.org In HPLC, the sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. openaccessjournals.com

Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of tryptamines. researchgate.net By using a suitable detector, such as a UV-Vis or fluorescence detector, HPLC can provide highly accurate and reproducible quantitative data. researchgate.net This makes it an invaluable tool for determining the concentration of bufotenin oxide in various preparations or for isolating the pure compound from a mixture, such as an extract from natural sources. researchgate.netresearchgate.net

| Technique | Typical Column Type | Common Mobile Phase/Carrier Gas | Detection Method | Primary Application | Source |

|---|---|---|---|---|---|

| GC-MS | Capillary (e.g., 5% phenyl polysiloxane) | Helium | Mass Spectrometry (MS) | Identification & Purity | wikipedia.orgnih.gov |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with additives (e.g., formic acid) | UV, Fluorescence, MS | Quantification & Separation | openaccessjournals.comresearchgate.net |

Historical Applications of Paper Chromatography

Paper chromatography, a foundational separation technique in analytical chemistry, has been historically employed in the identification and isolation of various alkaloids, including indoleamines and their derivatives. While specific documentation detailing the extensive use of paper chromatography exclusively for bufotenin oxide is limited, its application can be inferred from the broader context of phytochemical and biochemical analysis of tryptamine-containing samples.

In mid-20th century studies, paper chromatography was a crucial tool for the initial characterization of compounds from natural sources. For instance, in the analysis of extracts from Amanita species, researchers utilized paper and thin-layer chromatography to separate a variety of tryptamine derivatives. maps.org In these studies, bufotenin oxide was identified by comparing its migration behavior to that of synthesized reference compounds. maps.org

The separation of these compounds by paper chromatography relies on the principle of partition chromatography. The paper, typically made of cellulose, acts as the stationary phase, holding water molecules, while a solvent or a mixture of solvents serves as the mobile phase. The differential partitioning of the sample components between the two phases results in their separation. The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase.

While specific Rf values for bufotenin oxide in various paper chromatography systems are not extensively documented in readily available literature, related techniques like thin-layer chromatography (TLC) provide valuable insights. For example, a study on tryptamine derivatives in Amanita citrina reported the identification of bufotenine-N-oxide alongside serotonin (B10506) and bufotenine using four different TLC systems. samorini.it Another source provides a compilation of Rf values for various tryptamines, including bufotenine N-oxide, in different solvent systems, highlighting the utility of chromatographic methods for their identification. dmt-nexus.me A paper from 1964 investigating the alkaloids of Amanita species also details the use of thin-layer and paper chromatography for the separation and identification of bufotenine-N-oxide from fungal extracts. maps.org These examples underscore the historical role of chromatographic methods in the analysis of complex mixtures containing bufotenin oxide.

Table 1: Physicochemical Properties of Bufotenin Oxide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 220.121177757 |

| Monoisotopic Mass | 220.121177757 |

| Topological Polar Surface Area | 54.1 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 245 |

Data sourced from PubChem CID 3083669 nih.gov

Computational Chemistry Approaches for Molecular Modeling and Simulation

Computational chemistry has emerged as a powerful tool for elucidating the structural, electronic, and dynamic properties of molecules, offering insights that complement experimental findings. In the context of bufotenin oxide, molecular modeling and simulation approaches can provide a deeper understanding of its conformation, reactivity, and interactions with biological targets.

While dedicated computational studies focusing solely on bufotenin oxide are not abundant in the literature, research on the parent compound, bufotenine, and other related tryptamine N-oxides provides a framework for understanding the potential applications of these methods. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For instance, DFT calculations have been employed to analyze the conformational landscape of bufotenine and to simulate its Raman and Surface-Enhanced Raman Scattering (SERS) spectra. acs.orgnih.gov These studies help in the interpretation of experimental spectroscopic data and provide insights into the molecule's vibrational modes.

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing information on their conformational flexibility and interactions with their environment, such as solvent molecules or biological membranes. A recent study investigated the spectroscopic behavior of both bufotenine and bufotenine N-oxide and their interaction with biomembrane models, suggesting the use of molecular dynamics simulations to understand these interactions at an atomic level. researchgate.net Such simulations can predict how bufotenin oxide might orient itself within a lipid bilayer, a critical aspect for understanding its potential biological activity and transport across cell membranes.

Furthermore, computational methods can be used to predict various physicochemical properties. For example, the XLogP3 value, which is a measure of a compound's lipophilicity, has been computationally determined for bufotenin oxide to be 0.6. nih.gov This kind of information is valuable in drug design and for predicting the pharmacokinetic behavior of a molecule.

The combination of quantum chemical calculations and molecular dynamics simulations can thus provide a comprehensive picture of bufotenin oxide's molecular properties. These computational approaches can guide future experimental work by predicting spectroscopic signatures, potential binding modes to receptors, and behavior in biological systems.

Table 2: Spectroscopic Data of Bufotenin Oxide

| Spectroscopic Technique | Key Findings / Data | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | The IR spectrum of bufotenine shows characteristic bands for the O-H, N-H, and C-H stretching vibrations, as well as fingerprint region absorptions corresponding to the indole ring. The N-oxide functional group in bufotenin oxide would be expected to exhibit a characteristic N-O stretching vibration. A study on a related compound, nicotinamide (B372718) N-oxide, identified the N-O stretching vibration using FT-IR and FT-Raman spectroscopy combined with DFT calculations. nih.gov | nih.govdeepdyve.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of bufotenin oxide. The proton and carbon chemical shifts would be influenced by the electron-withdrawing effect of the N-oxide group, leading to downfield shifts for the protons and carbons near the nitrogen atom compared to bufotenine. A study on bufotenine and its derivatives provides detailed NMR assignments for the parent compound, which would serve as a basis for interpreting the spectrum of the N-oxide. | researchgate.net |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of bufotenin oxide. The exact mass can be determined with high-resolution mass spectrometry (HRMS). | nih.govdeepdyve.com |

| UV-Visible Spectroscopy | The UV-visible absorption spectrum of bufotenin oxide is expected to be similar to that of bufotenine, with characteristic absorption bands for the indole chromophore. A study on the spectroscopic behavior of bufotenine and bufotenin N-oxide investigated their optical absorption and emission spectra in different solvents and pH conditions. nih.gov | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bufotenin oxide |

| Bufotenine |

| Serotonin |

Mechanistic Investigations of Bufotenin Oxide Biological Interactions

Exploration of Ligand-Receptor Binding Mechanisms

The pharmacological activity of tryptamines is often mediated by their interaction with specific protein receptors. While direct and comprehensive receptor binding data for bufotenin N-oxide is limited in current literature, significant insights can be drawn from comparative analysis with its parent compound, bufotenin, which has been studied extensively. Bufotenin is known to be an agonist at multiple serotonin (B10506) (5-HT) receptors. researchgate.netwikipedia.org

Bufotenin exhibits potent activity and high affinity for several serotonin receptors, which are crucial targets for neurotransmitters and psychoactive compounds. researchgate.netwikipedia.org In vitro studies have demonstrated that bufotenin is a potent agonist at 5-HT₂ₐ and 5-HT₂𝒸 receptors. researchgate.net Its affinity for the 5-HT₂ₐ receptor is notably 5- to 10-fold higher than that of 5-MeO-DMT. wikipedia.orgnih.gov Furthermore, bufotenin binds with high affinity to the 5-HT₁ₐ, 5-HT₁ₙ, and 5-HT₁ᴅ receptors. researchgate.net The structural similarities between bufotenin and serotonin logically suggest a strong interaction with these receptor types. researchgate.net Given that bufotenin N-oxide retains the core tryptamine (B22526) structure, it is plausible that it may interact with a similar spectrum of receptors, although likely with different affinities and efficacies. However, without direct experimental data, this remains a point for future investigation.

Table 2: Comparative Receptor Binding Affinities of Bufotenin and Related Tryptamines

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Activational Potency (EC₅₀, nM) | Citation |

|---|---|---|---|---|

| Bufotenin (5-HO-DMT) | 5-HT₁ₐ | 4.9 | 13 | wikipedia.org |

| 5-HT₂ₐ | - | 3.49 | wikipedia.org | |

| Serotonin (5-HT) | 5-HT₁ₐ | 3 | 13 | wikipedia.org |

| 5-MeO-DMT | 5-HT₁ₐ | 6.5 | 21 | wikipedia.org |

| 5-HT₂ₐ | - | 3.87 | wikipedia.org | |

| DMT | 5-HT₁ₐ | 170 | 1,293 | wikipedia.org |

Note: Data for Bufotenin N-oxide is not currently available in the cited literature.

Enzymatic Hydrolysis and Reduction Mechanisms within Biological Systems

The metabolic fate of a compound determines its duration of action and the nature of its metabolites. Bufotenin N-oxide is recognized as a metabolite of bufotenin. numberanalytics.com The primary metabolic route for bufotenin itself involves oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of 5-hydroxyindoleacetic acid (5-HIAA). researchgate.netacs.orgnih.gov

The formation of N-oxides is a known metabolic pathway for tertiary amines. The subsequent fate of these N-oxides within biological systems can involve excretion or enzymatic reduction back to the parent amine. Studies on other tertiary amine N-oxides have shown that they can be reduced by liver preparations, with enzymes like aldehyde oxidase functioning as significant N-oxide reductases under certain conditions. nih.gov Chemical reagents such as titanium trichloride (B1173362) (TiCl₃) are known to selectively reduce N-oxides back to their corresponding amines, a technique often used in metabolic studies to confirm the identity of N-oxide metabolites. researchgate.net It is therefore mechanistically plausible that bufotenin N-oxide could be enzymatically reduced back to bufotenin in vivo, potentially creating a metabolic equilibrium between the two compounds. However, specific studies detailing the enzymes responsible for the reduction of bufotenin N-oxide are not prevalent.

Role in Cellular Signaling Pathways (at a mechanistic level)

A compound's interaction with a receptor initiates a cascade of intracellular events known as a signaling pathway. While direct studies on the signaling pathways activated by bufotenin N-oxide are scarce, the known mechanisms of its parent compound, bufotenin, provide a comparative framework.

Bufotenin's agonism at 5-HT₂ₐ receptors is linked to the activation of G-protein coupled pathways. drugbank.com This typically involves the Gq/G11 family of G-proteins, which in turn activate phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C, leading to a wide array of cellular responses.

Furthermore, research into the anti-inflammatory and analgesic properties of bufotenin has suggested a role in modulating lipid metabolism pathways. mdpi.com These effects may be related to the downregulation of inflammatory mediators produced by the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. mdpi.com If bufotenin N-oxide interacts with the same receptors as bufotenin, it could theoretically modulate these or similar signaling cascades. However, its distinct chemical nature means it could also exhibit a unique signaling profile, a hypothesis that awaits experimental validation.

Comparative Academic Studies of Indolealkylamine N Oxides

Structural and Conformational Comparisons with Other Tryptamine (B22526) N-Oxides (e.g., DMT-N-oxide, 5-MeO-DMT N-oxide)

Bufotenin oxide, DMT-N-oxide, and 5-MeO-DMT N-oxide are structurally analogous, each featuring the characteristic tryptamine scaffold with an N-oxide functional group on the terminal nitrogen of the ethylamine (B1201723) side chain. The primary structural difference lies in the substitution on the indole (B1671886) ring. Bufotenin oxide possesses a hydroxyl group at the 5-position (5-OH), DMT-N-oxide is unsubstituted at this position, and 5-MeO-DMT N-oxide has a methoxy (B1213986) group at the 5-position (5-O-CH₃). ncats.ioncats.iocaymanchem.com

The presence of the N-oxide group, a coordinate covalent bond between nitrogen and oxygen, introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This significantly increases the polarity of the molecule compared to its parent tertiary amine. This structural change affects properties such as solubility and the ability to cross biological membranes.

Below is a table comparing the fundamental properties of these three tryptamine N-oxides.

| Property | Bufotenin oxide | DMT-N-oxide | 5-MeO-DMT N-oxide |

| IUPAC Name | 2-(5-hydroxy-1H-indol-3-yl)-N,N-dimethylethanamine oxide nih.gov | N,N-dimethyl-1H-indole-3-ethanamine, N-oxide ncats.io | 5-methoxy-N,N-dimethyl-1H-indole-3-ethanamine N-oxide caymanchem.com |

| Molecular Formula | C₁₂H₁₆N₂O₂ ncats.iowikidata.org | C₁₂H₁₆N₂O ncats.iofda.gov | C₁₃H₁₈N₂O₂ caymanchem.com |

| Molecular Weight | 220.27 g/mol nih.gov | 204.27 g/mol fda.gov | 234.3 g/mol caymanchem.com |

| Parent Compound | Bufotenin (5-HO-DMT) wikidot.com | N,N-Dimethyltryptamine (DMT) caymanchem.com | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) caymanchem.com |

| 5-Position Substitute | Hydroxyl (-OH) | Hydrogen (-H) | Methoxy (-OCH₃) |

Comparative Biosynthetic and Metabolic Pathways of N-Oxides

The formation of indolealkylamine N-oxides is a recognized metabolic pathway for many tertiary amine tryptamines. wikipedia.org This biotransformation is primarily catalyzed by cytochrome P450 (P450) enzymes in the liver. nih.govufl.edu The N-oxidation pathway generally represents a minor metabolic route compared to oxidative deamination by monoamine oxidase (MAO), which is the principal pathway for the breakdown of tryptamines like DMT and 5-MeO-DMT. wikipedia.orgtaylorandfrancis.com

DMT-N-oxide: DMT is metabolized through several routes, including oxidative deamination to indole-3-acetic acid (IAA), which is the most abundant metabolite. frontiersin.org N-oxidation to DMT-N-oxide is the second-most abundant metabolic pathway. frontiersin.orgresearchgate.net

5-MeO-DMT N-oxide: The metabolism of 5-MeO-DMT also involves N-oxidation to form 5-MeO-DMT N-oxide. taylorandfrancis.com Other major pathways for 5-MeO-DMT include O-demethylation by the CYP2D6 enzyme to produce the active metabolite bufotenin, and oxidative deamination. taylorandfrancis.comresearchgate.net The N-oxide is considered a metabolite and its formation has been identified following the administration of 5-MeO-DMT. acs.org

Bufotenin oxide: Bufotenin is itself a metabolite of 5-MeO-DMT. researchgate.net While the primary metabolic fate of bufotenin is oxidative deamination to 5-hydroxyindoleacetic acid (5-HIAA), the potential for in-vivo N-oxidation to Bufotenin oxide exists, analogous to its structural relatives. acs.org Bufotenin oxide is also found as a natural constituent in some plant species, such as Anadenanthera colubrina and Desmodium pulchellum, indicating a biosynthetic pathway in these organisms. wikidot.com Chemically, bufotenine (B1668041) can be oxidized to its N-oxide form through prolonged exposure to air or by the action of oxidizing agents like peroxide. wikidot.com

Differential Biological Activities and Mechanistic Interpretations Across N-Oxide Analogues

The biological activities of tryptamine N-oxides are not well-characterized, and they are often considered to be inactive metabolites destined for excretion. The addition of the oxygen atom to the amine nitrogen significantly increases water solubility, which facilitates renal clearance. The psychoactivity of Bufotenin oxide, for example, has not been studied in humans. wikidot.com

A key mechanistic interpretation for the function of tertiary amine N-oxides is their potential role as prodrugs. nih.gov N-oxidation masks the positive charge of the amine at physiological pH, which can alter its interaction with receptors and its ability to cross the blood-brain barrier. nih.gov These N-oxides can be metabolically reduced back to the parent tertiary amine under certain physiological conditions, particularly in hypoxic (low oxygen) environments. nih.govnih.gov This bioreductive activation mechanism suggests that N-oxides could potentially serve as carriers that release the active parent compound in specific tissues.

While the parent compounds (DMT, 5-MeO-DMT, and bufotenin) are known agonists at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, the receptor binding profiles and functional activities of their N-oxide metabolites are largely uninvestigated. ontosight.ai The structural alteration from a tertiary amine to an N-oxide would be expected to significantly change the binding affinity and efficacy at these target receptors. For instance, N-oxidation of some therapeutic antimigraine drugs (triptans) results in metabolites that are not active at 5-HT₁B/₁D receptors. nih.gov It is plausible that a similar loss of activity occurs with these indolealkylamine N-oxides, though further research is required for confirmation.

Interdisciplinary Approaches to N-Oxide Research

The study of indolealkylamine N-oxides involves a convergence of multiple scientific disciplines.

Analytical Chemistry and Forensic Science: Advanced analytical techniques are crucial for the detection and quantification of these N-oxides in complex biological matrices (blood, urine) and natural sources. researchgate.net Methods such as gas chromatography-mass spectrometry (GC-MS) and, more effectively, liquid chromatography-mass spectrometry (LC-MS, LC-HR-MS/MS) are employed to identify these metabolites, which can serve as biomarkers for the intake of the parent tryptamine. nih.govnih.govdntb.gov.ua The synthesis and characterization of N-oxides as analytical reference standards are essential for these applications. caymanchem.comcaymanchem.com

Pharmacology and Toxicology: These fields investigate the metabolic pathways, pharmacokinetics, and biological effects of the N-oxides. Studies in this area aim to understand whether these compounds are simply inactive metabolites or if they possess their own unique pharmacological profiles or act as prodrugs. nih.govnih.gov

Organic and Medicinal Chemistry: Chemical synthesis is used to produce N-oxides for research purposes, either through the oxidation of the parent tryptamine or through other synthetic routes. wikidot.comacs.org Medicinal chemists also explore the structure-activity relationships of these compounds and their potential as prodrugs to modify the pharmacokinetic properties of the parent drug. google.com

Computational Chemistry: Theoretical methods, such as molecular dynamics simulations and quantum chemical calculations, are used to predict the structural and electronic properties of tryptamine N-oxides. researchgate.net These in-silico approaches can provide insights into the conformational preferences, stability, and potential interactions of the N-oxides with biological targets like receptors and enzymes. researchgate.net

Future Directions in Bufotenin Oxide Research

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

The complete biosynthetic pathway of bufotenin oxide remains partially uncharacterized, presenting a significant area for future investigation. The biosynthesis of its precursor, bufotenine (B1668041), is understood to originate from the amino acid tryptophan, which is converted to serotonin (B10506). Serotonin is then N-methylated by the enzyme indolethylamine-N-methyltransferase (INMT) to form bufotenine. nih.govwikipedia.orgnih.gov However, the specific enzymatic step that converts bufotenine to bufotenin oxide through N-oxidation has not been definitively identified in the organisms that produce it, such as various toad species.

Future research will likely focus on identifying and characterizing the enzyme responsible for this oxidation. The conversion of a tertiary amine like bufotenine to its N-oxide is a common metabolic reaction. This transformation is often catalyzed by enzymes such as cytochrome P450s (CYPs) or flavin-containing monooxygenases (FMOs). While bufotenine is known to be a metabolite of 5-MeO-DMT via the action of the CYP2D6 enzyme in humans, the specific enzyme that acts on bufotenine to create the N-oxide in toad venom glands is unknown. researchgate.net

Genetic and transcriptomic analyses of toxin-producing glands in species like the Sonoran Desert Toad (Incilius alvarius) could reveal candidate genes encoding for such oxidative enzymes. biorxiv.org Once identified, these genes can be expressed in heterologous systems, such as yeast or E. coli, to confirm their enzymatic activity and characterize their substrate specificity and kinetics. Unraveling this missing enzymatic link is crucial for a complete understanding of how organisms synthesize this compound and will enable new strategies for its potential biotechnological production.

Development of Novel Analytical Probes for in situ Detection

The ability to detect and quantify bufotenin oxide in real-time within a living system (in situ) is essential for studying its physiological and ecological roles. Current methods for detecting tryptamines, such as liquid chromatography-mass spectrometry (LC-MS), are highly sensitive but typically require tissue extraction, precluding live analysis. researchgate.netnih.gov The development of novel analytical probes is a key future direction to overcome this limitation.

A promising avenue of research lies in leveraging the intrinsic fluorescent properties of bufotenin oxide. A recent 2024 study characterized the spectroscopic behavior of bufotenin oxide, noting that its fluorescence changes in response to solvent and pH variations. nih.gov This inherent fluorescence could be the foundation for developing specific fluorescent probes. These probes might operate on a "turn-on" or "turn-off" mechanism, where the fluorescence signal is modulated upon specific binding to bufotenin oxide, allowing for its visualization in cells or tissues. nih.govresearchgate.netmdpi.com

Another innovative approach would be the creation of genetically encoded biosensors. Researchers have successfully developed a fluorescent sensor called "psychLight," which is based on the serotonin 2A (5-HT2A) receptor. nih.govresearchgate.netucdavis.edu This biosensor changes its fluorescence intensity when it binds to hallucinogenic compounds, allowing for the real-time detection of these substances. A similar strategy could be employed to engineer a receptor or binding protein specific to bufotenin oxide, fusing it with a fluorescent protein to create a dedicated biosensor. Such a tool would be invaluable for mapping the precise location and concentration dynamics of bufotenin oxide within an organism.

Exploration of Ecological Roles and Chemical Ecology in Natural Systems

The precise ecological function of bufotenin oxide is largely unexplored, though it is presumed to be part of a complex chemical defense strategy. Bufotenin oxide is found in the venom of various toad species, which contains a cocktail of bioactive compounds, including bufotenine, 5-MeO-DMT, and cardiotoxic steroids known as bufadienolides. biorxiv.orgnih.govthe-eye-of-mother-nature.com This chemical arsenal (B13267) serves as a potent defense mechanism against predators. the-eye-of-mother-nature.com

Future research should aim to isolate bufotenin oxide and test its specific effects on predators and microorganisms. While the toxicity of the whole venom is well-established, the contribution of each component is less understood. Studies could investigate whether bufotenin oxide acts as a deterrent through taste, induces emesis, or has specific neurological effects on predators. Given that many alkaloids possess antimicrobial properties, another important research direction is to screen bufotenin oxide for activity against pathogenic bacteria and fungi that might threaten the producing organism. mdpi.comnih.gov

Furthermore, the field of chemical ecology would benefit from studies examining the factors that influence the production of bufotenin oxide. Research on the Sonoran Desert toad has suggested that the composition of its venom may be influenced by environmental factors. the-eye-of-mother-nature.com Investigating how diet, habitat, and seasonal changes affect the concentration of bufotenin oxide relative to other venom components could provide insights into its specific role and adaptive significance in the toad's survival and interaction with its ecosystem.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.